MET Kinase Inhibition Potency: Met/pdgfra-IN-1 vs. Crizotinib and Cabozantinib in the Same HTRF Assay
In a direct head-to-head HTRF enzymatic assay measuring inhibition of MET kinase-mediated substrate phosphorylation, Met/pdgfra-IN-1 (compound 8c) exhibited an IC50 of 36.0 ± 9.5 µM, while the clinically approved MET inhibitors crizotinib and cabozantinib, tested under identical conditions as positive controls, returned IC50 values of 15.3 nM and 24.4 nM respectively [1]. This corresponds to an approximately 2,350-fold lower potency versus crizotinib and approximately 1,480-fold lower potency versus cabozantinib in biochemical MET inhibition [1].
| Evidence Dimension | MET kinase enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 36.0 ± 9.5 µM (36,000 nM) |
| Comparator Or Baseline | Crizotinib IC50 = 15.3 nM; Cabozantinib IC50 = 24.4 nM |
| Quantified Difference | ~2,350-fold less potent than crizotinib; ~1,480-fold less potent than cabozantinib |
| Conditions | Homogeneous time-resolved fluorescence (HTRF) assay measuring inhibition of substrate peptide phosphorylation; all compounds tested in parallel within the same study |
Why This Matters
Met/pdgfra-IN-1 is not a high-potency MET inhibitor and should not be selected for applications requiring nanomolar MET inhibition; rather, its value lies in the combination of moderate MET inhibition with selective PDGFRA co-targeting, a profile neither crizotinib nor cabozantinib reproduces.
- [1] Mortazavi M, Raufi E, Baradaran B, et al. Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports. 2023;13:14685. DOI: 10.1038/s41598-023-41283-2. View Source
